

# Application Notes: Characterization of 2-(*cis*-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

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## Compound of Interest

	2-( <i>cis</i> -4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
Compound Name:	2-( <i>cis</i> -4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
Cat. No.:	B558789

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## Introduction

**2-(*cis*-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid** is a chemical intermediate often utilized in the synthesis of more complex molecules, such as PROTAC linkers in pharmaceutical research.<sup>[1]</sup> Its structural integrity and purity are paramount for the successful synthesis of target molecules. These application notes provide a comprehensive overview of the analytical methods for the complete characterization of this compound, ensuring its identity, purity, and structural conformation. The primary analytical techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.<sup>[2]</sup>

## Compound Information:

- Molecular Formula: C<sub>13</sub>H<sub>23</sub>NO<sub>4</sub><sup>[1]</sup>
- Molecular Weight: 257.33 g/mol <sup>[1]</sup>
- CAS Number: 327156-95-6<sup>[1]</sup>

# High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the preferred method for assessing the purity of pharmaceutical intermediates.<sup>[3]</sup> For **2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid**, a C18 column is effective. The method is designed to separate the main compound from any starting materials, by-products, or degradation products.

## Quantitative Data Summary: HPLC

Parameter	Condition	Rationale
Column	C18, 5 µm, 4.6 x 250 mm	Standard for reverse-phase chromatography of small molecules.
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile	Provides good peak shape and resolution for acidic compounds.
Gradient	30% B to 95% B over 15 min	Ensures elution of the compound and separation from impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Detection	UV at 210 nm	Suitable for compounds lacking a strong chromophore.
Injection Volume	10 µL	A typical volume for analytical HPLC.
Column Temp.	30 °C	Provides reproducible retention times.

## Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful tool for confirming the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable technique for this molecule. In positive ion mode, the protonated molecule  $[M+H]^+$  is expected, while in negative ion mode, the deprotonated molecule  $[M-H]^-$  can be observed.

## Quantitative Data Summary: LC-MS

Parameter	Condition	Expected Result
Ionization Mode	Electrospray Ionization (ESI), Positive	$[M+H]^+$
Expected m/z	258.17	$C_{13}H_{24}NO_4^+$
Ionization Mode	Electrospray Ionization (ESI), Negative	$[M-H]^-$
Expected m/z	256.15	$C_{13}H_{22}NO_4^-$

It's important to note that Boc-protected amines can sometimes undergo fragmentation in the ion source.[\[4\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of **2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid**. Both  $^1H$  and  $^{13}C$  NMR provide detailed information about the molecular structure.

## Quantitative Data Summary: NMR

Nucleus	Typical Chemical Shift ( $\delta$ )	Multiplicity	Assignment
$^1\text{H}$ NMR	~1.4 ppm	singlet	9H, $-\text{C}(\text{CH}_3)_3$ (Boc group)[2]
	~1.2-1.9 ppm	multiplet	10H, Cyclohexyl protons
	~2.2 ppm	doublet	2H, $-\text{CH}_2\text{COOH}$
	~3.4 ppm	broad singlet	1H, $-\text{NH-}$
	~12.0 ppm	singlet	1H, $-\text{COOH}$ [5]
$^{13}\text{C}$ NMR	~28.5 ppm		$-\text{C}(\text{CH}_3)_3$ (Boc group)
	~30-40 ppm		Cyclohexyl carbons
	~42.0 ppm		$-\text{CH}_2\text{COOH}$
	~79.5 ppm		$-\text{C}(\text{CH}_3)_3$ (Boc group)
	~155.0 ppm		$-\text{NHC}\text{OO-}$ (Carbamate carbonyl)
	~175.0 ppm		$-\text{COOH}$ (Carboxylic acid carbonyl)[5]

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

## Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to confirm the presence of key functional groups in the molecule.

## Quantitative Data Summary: FTIR

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
O-H (Carboxylic Acid)	2500-3300 (broad)[5]
N-H (Amine)	~3300-3500
C=O (Carboxylic Acid)	~1710[5]
C=O (Carbamate)	~1680-1700
C-H (Aliphatic)	~2850-2950

## Experimental Protocols

### Protocol 1: HPLC Purity Determination

- Sample Preparation: Accurately weigh 1 mg of the compound and dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL solution.
- Instrument Setup:
  - Equilibrate the C18 column with the initial mobile phase conditions (30% Acetonitrile, 70% 0.1% Formic Acid in Water) at a flow rate of 1.0 mL/min.
  - Set the UV detector to 210 nm.
- Injection: Inject 10 µL of the sample solution.
- Data Acquisition: Run the gradient method as described in the HPLC data table.
- Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all peaks.

### Protocol 2: LC-MS Analysis

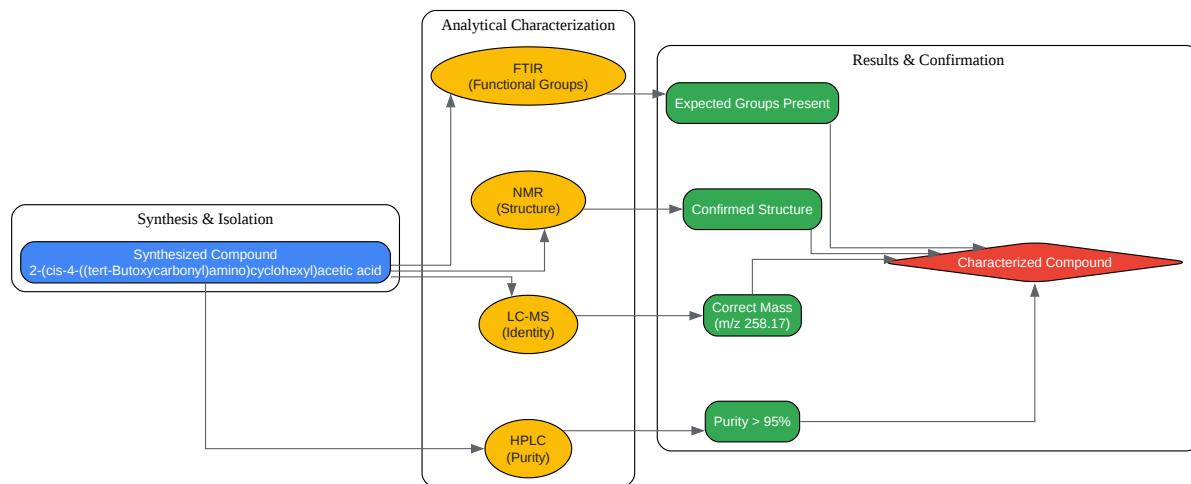
- Sample Preparation: Prepare a 100 µg/mL solution of the compound in acetonitrile.
- LC Method: Use the same HPLC conditions as described above, but with a shorter run time if only identity confirmation is needed.

- MS Instrument Setup:
  - Set the mass spectrometer to operate in both positive and negative ESI modes.
  - Set the mass range to scan from m/z 100 to 500.
- Injection and Data Acquisition: Inject the sample and acquire both the total ion chromatogram (TIC) and the mass spectra.
- Analysis: Extract the mass spectrum for the main peak in the TIC and identify the  $[M+H]^+$  and/or  $[M-H]^-$  ions.

## Protocol 3: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in an NMR tube.[2]
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock, tune, and shim the instrument to optimize the magnetic field homogeneity.
- $^1H$  NMR Acquisition: Acquire a  $^1H$  NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[2]
- $^{13}C$  NMR Acquisition: Acquire a proton-decoupled  $^{13}C$  NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[2]
- Data Processing and Analysis: Process the spectra (Fourier transformation, phase correction, baseline correction). Calibrate the spectra using the residual solvent peak. Integrate and assign all signals.

## Visualizations



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Caption: Workflow for the analytical characterization of the title compound.

This document provides a detailed framework for the analytical characterization of **2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid**. Adherence to these protocols will ensure the quality and reliability of this important chemical intermediate for research and development purposes.

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